![molecular formula C13H26N2 B5669724 1-cycloheptyl-4-methyl-1,4-diazepane](/img/structure/B5669724.png)
1-cycloheptyl-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been explored through various methods, including a user-friendly stereoselective one-pot approach for the synthesis of these compounds by a cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. This method provides an efficient and solvent- and catalyst-free procedure for the direct synthesis of the derivatives, highlighting the versatile approaches to constructing the 1,4-diazepane ring system (E. Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives has been studied using various spectroscopic techniques, including NMR, IR spectroscopy, and mass spectrometry, as well as X-ray diffraction analysis. These studies provide detailed information on the configuration and conformation of the diazepane ring and its substituents, contributing to a better understanding of the structural characteristics of these compounds (S. Moser & K. Vaughan, 2004).
Chemical Reactions and Properties
1,4-diazepane derivatives undergo various chemical reactions, reflecting their reactive nature. The chemical properties of these compounds are influenced by the presence of nitrogen atoms in the ring, which can participate in different chemical transformations, including cycloaddition reactions, and reactions with diazonium salts. These reactions expand the functional diversity of the diazepane derivatives, enabling the synthesis of a wide range of compounds with varied chemical structures (S. Moser & K. Vaughan, 2004).
properties
IUPAC Name |
1-cycloheptyl-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-9-6-10-15(12-11-14)13-7-4-2-3-5-8-13/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJOUJAKNUVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.